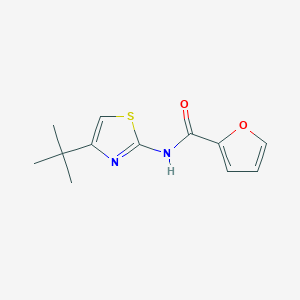

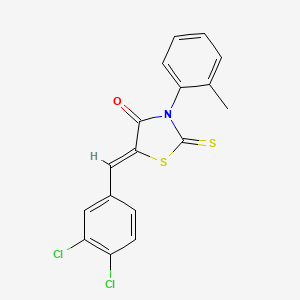

![molecular formula C20H20N6O2 B5505875 1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several strategies, including the solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, leading to spiro compounds with unique 3D architectures through a base-mediated tandem reaction that includes C-arylation followed by cyclization into indazole oxides, and the formation of a 5-membered heterocycle accomplished by ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018). This synthesis showcases the complexity and precision required in creating such intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds within this category, including various spiro compounds and pyrimidine derivatives, is characterized by unique 3D architectures. These structures have been elucidated through methods such as X-ray crystallography, providing detailed insights into their configurations and how these influence their chemical behavior and potential biological activity (Alizadeh, Ghanbaripour, & Zhu, 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives highlight the reactivity of specific functional groups and the potential for creating a wide range of derivatives. For instance, reactions of pyrazolo[1,5-a]pyrimidine derivatives with nucleophiles have been studied to explore the versatility of this scaffold in synthesizing diverse chemical entities, which can have significant implications for drug design and development (Kurihara et al., 1985).

Scientific Research Applications

Antihypertensive Potential

Compounds similar to 1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one have been studied for their potential antihypertensive effects. For instance, a series of 1,2,4-triazolo[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties have demonstrated promising antihypertensive activity in both in vitro and in vivo studies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones, which are structurally related to the compound , have been synthesized and shown to possess antitumor and antimicrobial activities. These compounds, when reacted with different amines and methylene compounds, yielded various derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil (Riyadh, 2011).

Uroselective Alpha 1-Adrenoceptor Antagonists

Compounds with a similar molecular structure have been identified as uroselective alpha 1-adrenoceptor antagonists. These compounds show promise in treating conditions related to the human lower urinary tract, displaying high affinity and selectivity for alpha 1-adrenoceptor subtypes (Elworthy et al., 1997).

Synthesis of Novel Hybrid Spiroheterocycles

The use of similar compounds in the synthesis of hybrid spiroheterocycles has been explored. This involves the synthesis of novel compounds through 1,3-dipolar cycloaddition reactions, yielding a variety of structures with potential pharmacological applications (Rajesh, Bala, & Perumal, 2012).

Synthesis of Fused or Spiro Polyheterocyclic Compounds

A study focusing on the dehydrogenative annulation of arylindazoles with maleimides led to the synthesis of indazolo[2,3-a]pyrrolo[3,4-c]quinolinones or spiroindolo[1,2-b]indazole-11,3'-pyrrolidinones. This synthesis method leverages compounds similar to the one and offers a way to create diverse and complex molecular structures with potential medicinal value (Guo et al., 2019).

Discovery of New Antiemetic Agents

Research into 4-piperazinopyrimidines, which share structural characteristics with the specified compound, has led to the identification of new antiemetic agents. These agents show a broad spectrum of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Future Directions

properties

IUPAC Name |

1'-(6-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-13-10-21-17-14(11-22-26(17)12-13)18(27)25-8-6-20(7-9-25)19(28)23-15-4-2-3-5-16(15)24-20/h2-5,10-12,24H,6-9H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGUTWCZVJYEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(C=N2)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)